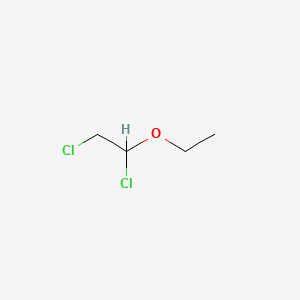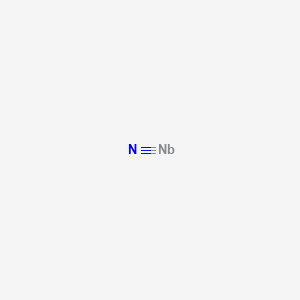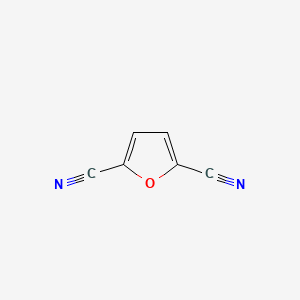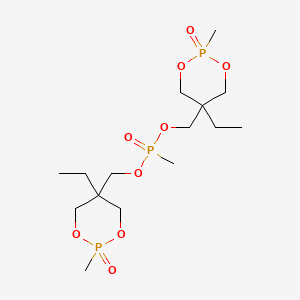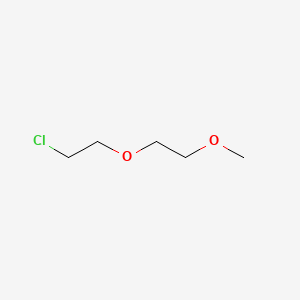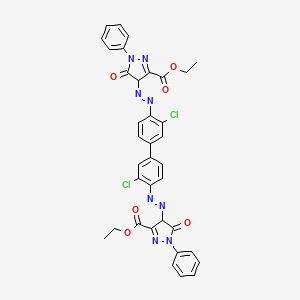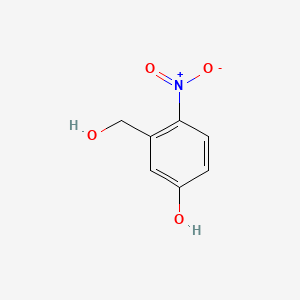
5-Hydroxy-2-nitrobenzyl alcohol
Descripción general
Descripción
5-Hydroxy-2-nitrobenzyl alcohol, also known as 2-Hydroxy-5-nitrobenzyl Alcohol, is a chemical compound with the molecular formula C7H7NO4 . It is a white to yellow to green powder or crystal . It may be used as a difunctional photo-responsive initiator in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains .
Synthesis Analysis
2-Hydroxy-5-nitrobenzyl alcohol can be synthesized from dimethyl (2-hydroxyl-5-nitrobenzyl)sulfonium bromide .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-nitrobenzyl alcohol has been analyzed . The molecular weight is 169.14 g/mol .Chemical Reactions Analysis
5-Hydroxy-2-nitrobenzyl alcohol may be used in the synthesis of 5-(2′-(dimethylamino)ethoxy)-2-nitrobenzyl alcohol . It may also be used as a difunctional photo-responsive initiator in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains .Physical And Chemical Properties Analysis
5-Hydroxy-2-nitrobenzyl alcohol is a solid at 20 degrees Celsius . It has a melting point of 111-115 degrees Celsius . The density is 1.489 g/cm3 . It has a boiling point of 398.6 degrees Celsius at 760 mmHg .Aplicaciones Científicas De Investigación
Binding and Interaction with Proteins
5-Hydroxy-2-nitrobenzyl alcohol (HNB) has been studied for its binding interactions with proteins. For instance, HNB binds to rat alpha class glutathione S-transferases, specifically at tryptophan 21, without affecting catalytic activity. This finding is significant in understanding the interaction of HNB with protein sites and its potential use in probing protein-ligand interactions (McCarthy, Farmer, & Sheehan, 1996).
Application in NO-Releasing Polymers
HNB has been utilized as a protecting group for diazeniumdiolates in the development of nitric oxide (NO)-releasing polymers. These polymers, featuring HNB, demonstrate enhanced thermal stability and efficient NO release, highlighting its potential in biomedical applications such as improved biocompatibility for medical implants (Xu et al., 2008).
Chemistry and Reaction with Amino Acids
The chemistry of HNB and its reaction with amino acids, particularly tryptophan, has been elucidated. The compound forms complexes with amino acid esters, offering insights into its specificity and potential applications in biochemical research (Loudon & Koshland, 1970).
Phototriggered Labeling and Crosslinking
HNB derivatives have been explored for their use in phototriggered labeling and crosslinking of biomolecules, demonstrating amine selectivity. This application is particularly relevant in drug discovery and chemical biology, where controlled photoreactive processes are crucial (Wang et al., 2020).
Modification of Tryptophan Residues in Proteins
Research has demonstrated the specific reactivity of HNB with tryptophan residues in proteins. This selective modification is valuable in studying protein structure and function, as shown in experiments with membrane proteins like bacteriorhodopsin (Sabés et al., 1988).
Application in Photocleavable Polymers
The incorporation of HNB into photocleavable polymers has been studied, showing its potential in creating environmentally sensitive materials. These polymers can undergo structural changes upon UV irradiation, making them suitable for applications in drug delivery and other fields requiring controlled release mechanisms (Xin et al., 2020).
Safety And Hazards
5-Hydroxy-2-nitrobenzyl alcohol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Direcciones Futuras
5-Hydroxy-2-nitrobenzyl alcohol may be used in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains . This suggests potential applications in the field of polymer chemistry and materials science.
Propiedades
IUPAC Name |
3-(hydroxymethyl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWVFIWBWJXDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975871 | |
| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-nitrobenzyl alcohol | |
CAS RN |
60463-12-9 | |
| Record name | Benzenemethanol, 5-hydroxy-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060463129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-2-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



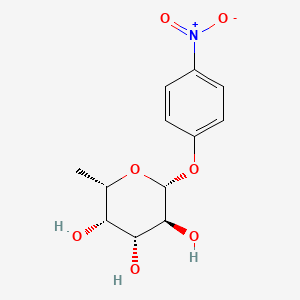
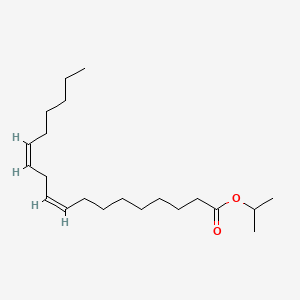

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)
